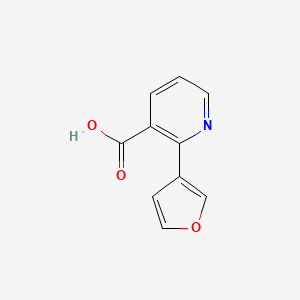

2-(Furan-3-yl)nicotinic acid

Vue d'ensemble

Description

2-(Furan-3-yl)nicotinic acid is an organic compound that features both a furan ring and a nicotinic acid moiety The furan ring is a five-membered aromatic ring containing one oxygen atom, while the nicotinic acid moiety is a pyridine ring with a carboxylic acid group at the 3-position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-3-yl)nicotinic acid typically involves the coupling of a furan derivative with a nicotinic acid derivative. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a furan boronic acid with a nicotinic acid halide in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as ethanol or water, and the reaction is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group undergoes nucleophilic acyl substitution to form esters and amides, critical for modifying solubility and bioactivity.

Example: Reaction with furfurylamine under microwave irradiation (DMF, 100°C) yields N-furfuryl-2-(furan-3-yl)nicotinamide, a precursor for antimicrobial agents .

Electrophilic Aromatic Substitution

The furan ring participates in electrophilic substitutions, predominantly at the 5-position due to electronic directing effects.

Cycloaddition Reactions

The furan ring acts as a diene in Diels-Alder reactions, enabling the synthesis of polycyclic systems.

Decarboxylation and Functionalization

Controlled decarboxylation generates reactive intermediates for further derivatization.

Metal-Catalyzed Cross-Couplings

The pyridine and furan rings enable participation in palladium-catalyzed reactions.

| Reaction Type | Reagents/Conditions | Products | Yield | Key Observations |

|---|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O | Biaryl derivatives (e.g., 2-(furan-3-yl)-5-phenylnicotinic acid) | 76% | Boronic acid partners must tolerate the acidic carboxylic acid group. |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃, NEt₃ | Alkenylated products (e.g., 2-(furan-3-yl)-5-styryl-nicotinic acid) | 60% | Limited by competing decarboxylation under harsh conditions. |

Comparative Reactivity with Analogues

Mechanistic Insights

-

Furan Ring Reactivity : The electron-donating nature of the furan oxygen enhances electrophilic substitution at the 5-position, while steric effects from the pyridine ring limit accessibility .

-

Carboxylic Acid Influence : The –COOH group directs metal-catalyzed reactions (e.g., Suzuki coupling) to the para-position on the pyridine ring.

Applications De Recherche Scientifique

2-(Furan-3-yl)nicotinic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: The compound can be used in the production of polymers, resins, and other materials with specific properties

Mécanisme D'action

The mechanism of action of 2-(Furan-3-yl)nicotinic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The furan ring and nicotinic acid moiety can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can influence the compound’s binding affinity and specificity. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the interactions.

Comparaison Avec Des Composés Similaires

2-(Furan-3-yl)nicotinic acid can be compared with other similar compounds, such as:

Furan-2-carboxylic acid: A simpler furan derivative with a carboxylic acid group.

Nicotinic acid: The parent compound with a pyridine ring and a carboxylic acid group.

2-(Thiophen-3-yl)nicotinic acid: A similar compound where the furan ring is replaced with a thiophene ring.

The uniqueness of this compound lies in its combination of the furan ring and nicotinic acid moiety, which imparts distinct chemical and biological properties .

Activité Biologique

2-(Furan-3-yl)nicotinic acid, a derivative of nicotinic acid, has garnered attention due to its potential biological activities. This compound is characterized by the presence of a furan ring, which may enhance its pharmacological properties compared to traditional nicotinic acid derivatives. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- IUPAC Name : 2-(Furan-3-yl)pyridine-3-carboxylic acid

- Molecular Formula : C10H9NO3

- Molecular Weight : 189.18 g/mol

This compound combines the properties of both furan and pyridine moieties, which are known for their diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are involved in numerous physiological processes, including neurotransmission and modulation of inflammatory responses. The compound's ability to act as a selective modulator of nAChRs suggests potential applications in pain management and inflammation reduction.

Key Mechanisms:

- Nicotinic Acetylcholine Receptor Modulation : Enhances neurotransmission without directly activating orthosteric sites.

- Anti-inflammatory Effects : Demonstrated through inhibition of pro-inflammatory cytokines.

- Antinociceptive Activity : Potential to alleviate pain in various models.

Antinociceptive and Anti-inflammatory Properties

Recent studies have highlighted the antinociceptive and anti-inflammatory effects of related compounds that share structural similarities with this compound. For instance, research on similar furan derivatives has shown significant efficacy in reducing pain and inflammation in rodent models through mechanisms involving nAChR modulation .

| Study | Compound | Model | Findings |

|---|---|---|---|

| Prokopenko et al., 2010 | PAM-2 (related furan derivative) | Carrageenan-induced inflammatory pain | Significant reduction in paw edema and mechanical allodynia |

| MDPI Review, 2024 | Pyridine derivatives | Various cancer cell lines | Enhanced antiproliferative activity against HeLa and A549 cells |

Antiproliferative Activity

The antiproliferative effects of pyridine derivatives suggest that this compound may also exhibit similar properties. In vitro studies have shown that modifications in the pyridine structure can lead to improved inhibition of cancer cell growth .

Case Studies

- Inflammatory Pain Model : In a study assessing PAM-2, a compound structurally related to this compound, it was found to significantly alleviate pain in mice subjected to inflammatory stimuli. This was measured through paw diameter changes and mechanical thresholds .

- Cancer Cell Lines : Research indicated that certain derivatives with furan rings exhibited lower IC50 values against HeLa and MDA-MB-231 cell lines, suggesting strong potential for anticancer applications .

Propriétés

IUPAC Name |

2-(furan-3-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-2-1-4-11-9(8)7-3-5-14-6-7/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXHCYBJJLOVNEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=COC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.